![molecular formula C19H19NO3 B14532717 Propyl 2-[3-(2-aminophenyl)acryloyl]benzoate CAS No. 62490-52-2](/img/structure/B14532717.png)
Propyl 2-[3-(2-aminophenyl)acryloyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-[3-(2-aminophenyl)acryloyl]benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by the presence of a propyl group, an aminophenyl group, and an acryloyl group attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-[3-(2-aminophenyl)acryloyl]benzoate can be achieved through a multi-step process. One common method involves the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions typically require an acid catalyst and a reducing agent.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced techniques such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions . This method utilizes organoboron reagents and palladium catalysts to form carbon-carbon bonds.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-[3-(2-aminophenyl)acryloyl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, organoboron reagents, and various catalysts such as palladium . The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with a Grignard reagent can produce tertiary alcohols .
Scientific Research Applications
Propyl 2-[3-(2-aminophenyl)acryloyl]benzoate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: It may be explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of Propyl 2-[3-(2-aminophenyl)acryloyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of covalent bonds with target molecules, leading to changes in their structure and function . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Propyl 2-[3-(2-aminophenyl)acryloyl]benzoate include other esters such as ethyl acetate, methyl butyrate, and isopropyl benzoate .
Uniqueness
What sets this compound apart from other esters is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
62490-52-2 |
|---|---|
Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
propyl 2-[3-(2-aminophenyl)prop-2-enoyl]benzoate |
InChI |
InChI=1S/C19H19NO3/c1-2-13-23-19(22)16-9-5-4-8-15(16)18(21)12-11-14-7-3-6-10-17(14)20/h3-12H,2,13,20H2,1H3 |
InChI Key |
FBRGYVKYYCSYQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)C=CC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-3-[(1-phenylcyclopentyl)methyl]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14532634.png)
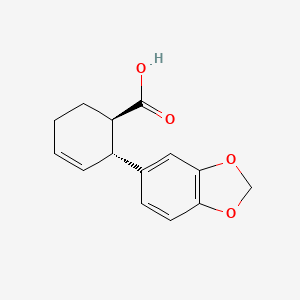
![3-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14532652.png)
![4-[2-(Acetylsulfanyl)acetamido]benzoic acid](/img/structure/B14532658.png)
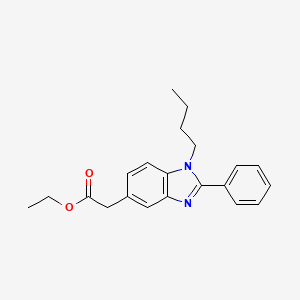
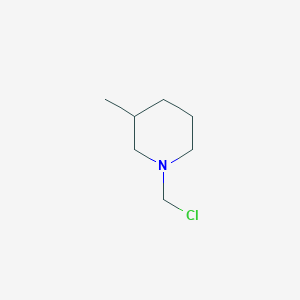
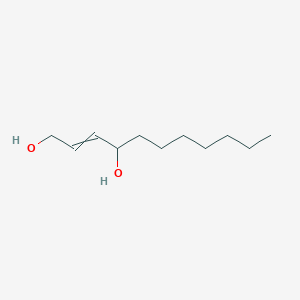
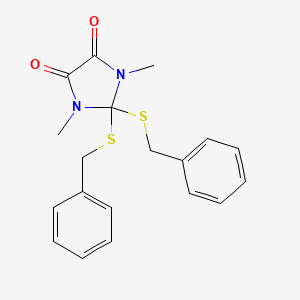
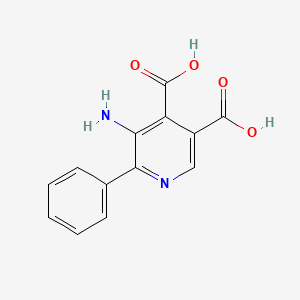
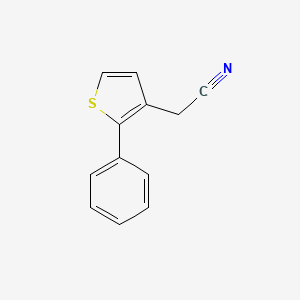
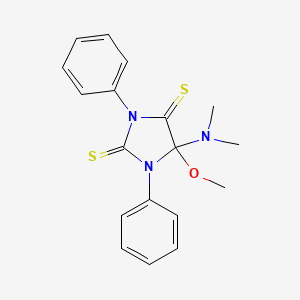
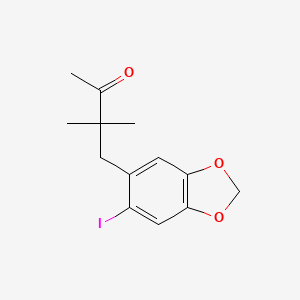
![N-[1-(3-Methoxyphenoxy)propan-2-yl]-2-nitrobenzamide](/img/structure/B14532706.png)

